

In-Depth Technical Guide: 3-Methoxy-3-phenylazetidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-3-phenylazetidine

Cat. No.: B15109957

[Get Quote](#)

CAS Number: 1240528-45-3 (for hydrochloride salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxy-3-phenylazetidine**, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public data specifically for this compound, this guide draws upon established principles of azetidine synthesis and the known biological activities of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties for **3-Methoxy-3-phenylazetidine** hydrochloride is presented below. This data is primarily computationally predicted and sourced from publicly available chemical databases.

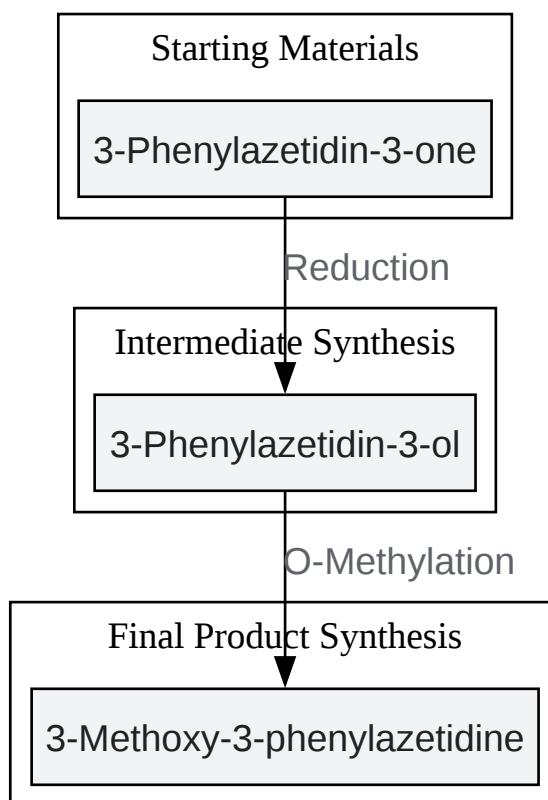
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ ClNO	PubChem[1]
Molecular Weight	199.68 g/mol	PubChem[1]
IUPAC Name	3-methoxy-3-phenylazetidine;hydrochloride	PubChem[1]
SMILES	COc1c(Cl)cc(C=CC=C2)cc1	PubChem[1]
InChI	InChI=1S/C10H13NO.C1H/c1-12-10(7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H	PubChem[1]
Predicted XLogP3	2.1	PubChem
Predicted Hydrogen Bond Donor Count	1	PubChem
Predicted Hydrogen Bond Acceptor Count	2	PubChem
Predicted Rotatable Bond Count	2	PubChem

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Methoxy-3-phenylazetidine** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established methods for the synthesis of 3-substituted azetidines. A general and logical workflow for its preparation is outlined below.

Conceptual Synthetic Workflow

The synthesis would likely commence from a suitable precursor, such as 3-phenylazetidin-3-ol, which can be prepared from the corresponding ketone. The subsequent methoxy functionalization at the C3 position is a key step.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-Methoxy-3-phenylazetidine**.

Experimental Protocol: General Procedure for O-Methylation of a Tertiary Alcohol

This protocol is a generalized procedure and would require optimization for the specific substrate.

Materials:

- 3-Phenylazetidin-3-ol
- Sodium hydride (NaH)
- Methyl iodide (CH_3I)
- Anhydrous tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

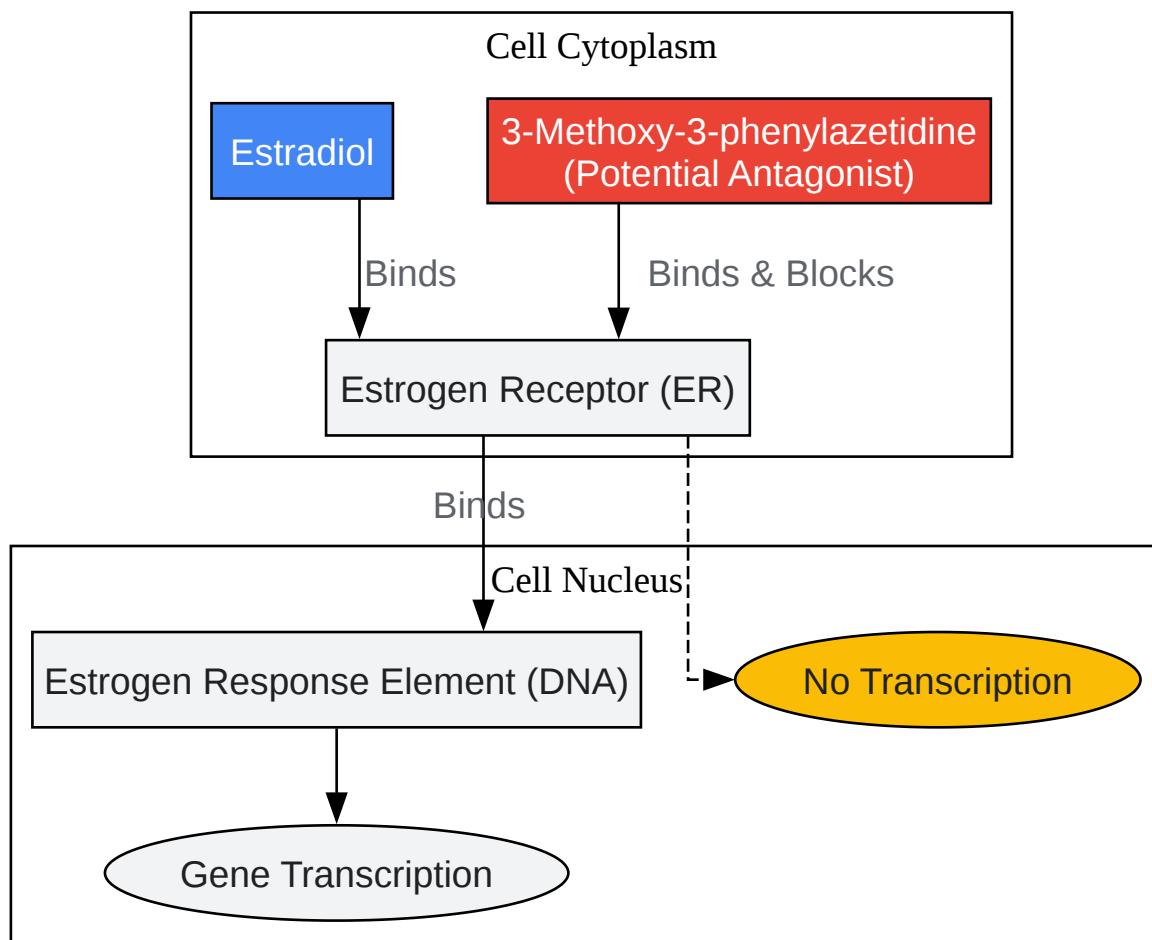
- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylazetidin-3-ol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
- Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **3-Methoxy-3-phenylazetidine**.

Potential Biological Activity: Selective Estrogen Receptor Modulation

Structurally related N-substituted azetidine derivatives have been investigated as Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that bind to estrogen receptors (ERs) and can act as either agonists or antagonists in a tissue-specific manner. This suggests that **3-Methoxy-3-phenylazetidine** could potentially interact with estrogen receptors. A patent for N-substituted azetidine derivatives highlights their potential use in conditions such as osteoporosis, breast cancer, and endometriosis[2].

Signaling Pathway: Estrogen Receptor Action

The diagram below illustrates the general mechanism of action for an estrogen receptor antagonist. An antagonist would bind to the estrogen receptor (ER α or ER β), preventing the binding of the natural ligand, estradiol. This blockage inhibits the conformational changes required for coactivator recruitment and subsequent gene transcription.



[Click to download full resolution via product page](#)

Caption: Potential antagonistic action of **3-Methoxy-3-phenylazetidine** on the Estrogen Receptor pathway.

Experimental Protocols for Biological Activity Screening

To investigate the potential SERM activity of **3-Methoxy-3-phenylazetidine**, the following experimental protocols are suggested.

Estrogen Receptor Alpha (ER α) Antagonist Assay

This assay determines the ability of a compound to inhibit the binding of a fluorescently labeled estrogen to the ER α ligand-binding domain.

Materials:

- Recombinant human ER α ligand-binding domain
- Fluorescently labeled estradiol (e.g., Fluormone™ ES2)
- Test compound (**3-Methoxy-3-phenylazetidine**)
- Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)
- Black, low-volume 384-well plates
- Fluorescence polarization plate reader

Procedure:

- Compound Dilution: Prepare a serial dilution of **3-Methoxy-3-phenylazetidine** in the assay buffer.
- Assay Plate Preparation: To each well of the 384-well plate, add the assay buffer, fluorescently labeled estradiol, and the diluted test compound.
- Reaction Initiation: Add the recombinant ER α to each well to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition of binding at each concentration of the test compound and determine the IC₅₀ value.

Cell-Based Estrogen Receptor Functional Assay

This assay measures the ability of a compound to antagonize estradiol-induced gene expression in a human cell line that endogenously expresses the estrogen receptor, such as MCF-7 breast cancer cells.

Materials:

- MCF-7 cells
- Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
- Phenol red-free medium
- Estradiol
- Test compound (**3-Methoxy-3-phenylazetidine**)
- Luciferase reporter plasmid containing an estrogen response element (ERE)
- Transfection reagent
- Luciferase assay system

Procedure:

- Cell Culture and Transfection: Culture MCF-7 cells and transfect them with the ERE-luciferase reporter plasmid.
- Hormone Deprivation: After transfection, switch the cells to a phenol red-free medium containing charcoal-stripped serum for 24-48 hours to remove any residual estrogens.
- Compound Treatment: Treat the cells with a fixed concentration of estradiol in the presence of varying concentrations of **3-Methoxy-3-phenylazetidine**.
- Incubation: Incubate the cells for 24 hours.
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

- Data Analysis: Determine the ability of the test compound to inhibit estradiol-induced luciferase expression and calculate the IC₅₀ value.

Conclusion

3-Methoxy-3-phenylazetidine is a small molecule with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is scarce, its structural features suggest that it may possess interesting biological activities, particularly as a Selective Estrogen Receptor Modulator. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to synthesize and evaluate the biological properties of this and related azetidine derivatives. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bionmr.unl.edu [bionmr.unl.edu]
- 2. tripod.nih.gov [tripod.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Methoxy-3-phenylazetidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15109957#3-methoxy-3-phenylazetidine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com